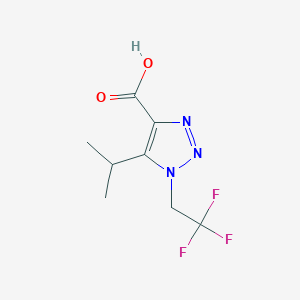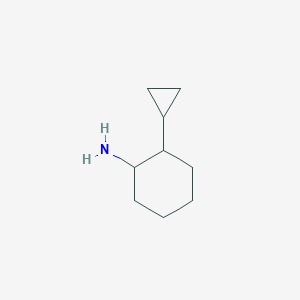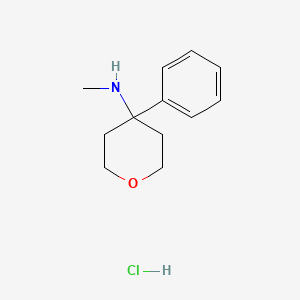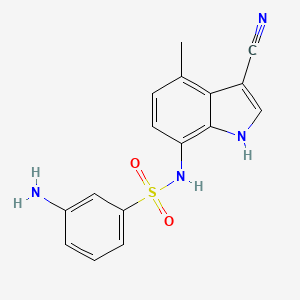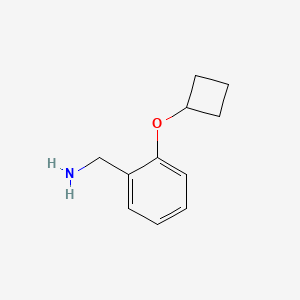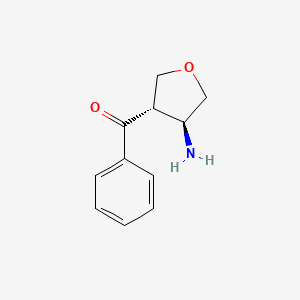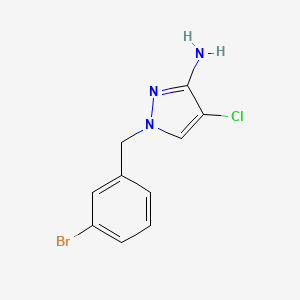
1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine is an organic compound that features a benzyl group substituted with a bromine atom, a pyrazole ring, and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
Applications De Recherche Scientifique
1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may bind to tubulin, disrupting microtubule dynamics and inhibiting cell proliferation . This makes it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Benzyl Bromide: Shares the benzyl group with a bromine atom but lacks the pyrazole ring and chlorine atom.
3-Bromobenzyl Chloride: Similar structure but with a chloride instead of the pyrazole ring.
Uniqueness: 1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the chlorine atom, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C10H9BrClN3 |
|---|---|
Poids moléculaire |
286.55 g/mol |
Nom IUPAC |
1-[(3-bromophenyl)methyl]-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C10H9BrClN3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) |
Clé InChI |
JEFHJJAQKQHIDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CN2C=C(C(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


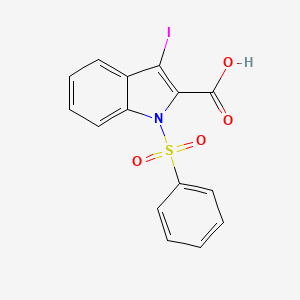
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)




